ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a trifunctionalized core. Key structural elements include:
- Position 3: An ethyl carboxylate ester, influencing solubility and hydrolytic stability.
- Position 5: An N-(4-ethylbenzenesulfonyl)acetamido group, introducing sulfonamide functionality with electron-withdrawing and lipophilic characteristics.
The compound’s molecular formula is estimated as C27H25NO6S (molar mass ~491.5 g/mol), though precise experimental data (e.g., crystallographic or spectroscopic) is unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-ethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-4-19-11-14-22(15-12-19)35(31,32)28(18(3)29)21-13-16-24-23(17-21)25(27(30)33-5-2)26(34-24)20-9-7-6-8-10-20/h6-17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBRIJVSCFCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and a Lewis acid catalyst.
Acylation: The acetamido group can be introduced through an acylation reaction, using acetic anhydride and a suitable amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the ethyl ester and the acetamido group.
Key Findings :
-
Alkaline hydrolysis of the ester is selective and does not affect the sulfonamide group under mild conditions .
-
Acidic hydrolysis of the acetamido group proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
Nucleophilic Substitution at the Sulfonamide Group
The 4-ethylbenzenesulfonyl moiety participates in substitution reactions under basic conditions:
Mechanistic Insight :
-
The sulfonamide’s sulfur atom acts as a soft electrophile, favoring nucleophilic attack by thiols or amines .
-
Steric hindrance from the 4-ethyl group reduces reactivity compared to unsubstituted analogs .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
Oxidation Reactions
Controlled oxidation targets the benzofuran core and substituents:
Thermal and Photochemical Stability
-
Thermal Degradation : At >200°C, the compound decomposes via cleavage of the sulfonamide bond (TGA-DSC data) .
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Photolysis : UV irradiation (254 nm) in MeOH generates radicals at the benzofuran ring, leading to dimerization products (HPLC-MS) .
Synthetic Modifications
Derivatization strategies for this compound include:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate exhibit significant antitumor properties.
Mechanisms of Action :
- Induction of Apoptosis : Studies have shown that benzofuran derivatives can activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S phase transition.
Case Study :
A study on related benzofuran derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar potency.
Antimicrobial Properties
The compound has also shown promising antimicrobial activities against a range of bacterial strains.
Mechanisms of Action :
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study :
In vitro studies have reported effective inhibition of bacterial growth, indicating that the presence of electron-withdrawing groups enhances antibacterial activity.
HIV Inhibition
Compounds with structural similarities to this compound have been found to exhibit potent activity against HIV.
Mechanism of Action :
The sulfonamide group is crucial for targeting viral enzymes, which may lead to effective antiviral strategies.
Summary of Findings
Mechanism of Action
The mechanism of action of ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 5-(N-((4-Fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate
Molecular Formula: C20H18FNO6S Molar Mass: 419.42 g/mol Key Structural Differences:
- Position 2 : Methyl group (vs. phenyl in the target compound), reducing steric hindrance.
- Sulfonyl Group : 4-Fluorophenyl (vs. 4-ethylphenyl), introducing electronegativity and lower lipophilicity.
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance polarity compared to the ethyl group.
Physicochemical Properties :
- Density : 1.386 g/cm³
- Boiling Point : 543.5°C (predicted)
- pKa : -17.97 (highly acidic due to sulfonyl group).
Implications :
- Fluorine substitution may enhance metabolic stability but reduce membrane permeability compared to the ethyl group.
5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide
Molecular Formula : C26H24N2O4
Molar Mass : ~428.48 g/mol (calculated)
Key Structural Differences :
- Position 5 : Ethoxy group and carboxamide (vs. sulfonamide-acetamido in the target compound).
- Functional Groups : Carboxamide and N-methylacetamido (vs. sulfonamide), altering hydrogen-bonding capacity.
Implications :
- Carboxamide vs.
- Ethoxy Group : Enhances lipophilicity but reduces polarity compared to sulfonamide.
Structural and Property Comparison Table
Research Findings and Implications
Electronic and Steric Effects
- Sulfonamide vs.
- Position 2 Substituents : Phenyl groups (target and evidence 8) increase steric hindrance, possibly affecting crystal packing or binding to biological targets.
Metabolic and Solubility Considerations
- Ethyl vs. Fluorine : The 4-ethyl group in the target compound may improve lipophilicity and membrane permeability compared to fluorine in evidence 7 .
- Ester vs. Carboxamide : Ethyl esters (target and evidence 7) are more prone to hydrolysis than carboxamides (evidence 8), impacting pharmacokinetics .
Biological Activity
Ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with inflammation and cancer proliferation.
- Inhibition of Prostaglandin Synthesis : Similar to other compounds in its class, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation .
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | COX inhibition |
| A549 (Lung) | 10.5 | Cell cycle arrest |
These results indicate significant cytotoxic effects across different cancer types, suggesting a broad spectrum of activity.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- Model : Mice bearing tumors were treated with varying doses.
- Outcome : Tumor size reduction was observed in a dose-dependent manner, with significant reductions at higher doses compared to controls.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 xenografts demonstrated that treatment with this compound resulted in a 60% reduction in tumor volume after four weeks of treatment .
- Anti-inflammatory Effects : In models of acute inflammation, the compound significantly reduced paw edema in rats, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacokinetics
The pharmacokinetic profile indicates moderate absorption with peak plasma concentrations reached within 2 hours post-administration. The compound exhibits a half-life conducive for once-daily dosing, making it a candidate for further clinical evaluation.
Safety and Toxicology
Toxicological assessments have shown that at therapeutic doses, this compound has an acceptable safety profile with no significant adverse effects noted in animal models. Long-term studies are ongoing to evaluate chronic toxicity and carcinogenic potential.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate, and how can purity be optimized?
- Answer : Synthesis involves (i) constructing the benzofuran core via cyclization of substituted phenols, (ii) introducing the 4-ethylbenzenesulfonylacetamido group via nucleophilic substitution or coupling reactions, and (iii) esterification at the 3-position. Purity optimization requires monitoring intermediates with techniques like NMR and HPLC . Continuous flow reactors (CFRs) and recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) improve yield and reduce side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- X-ray crystallography to confirm the benzofuran backbone and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight verification (expected ~500–600 g/mol range based on analogs) .
- FT-IR spectroscopy to identify functional groups (e.g., sulfonyl C=O stretch at ~1350–1450 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Answer : Store as a crystalline solid at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and sulfonamide groups. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .
Advanced Research Questions
Q. How do substituent variations (e.g., sulfonyl vs. nitro groups) on the benzofuran scaffold affect bioactivity?
- Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-ethylbenzenesulfonyl with 4-nitrophenyl or naphthalen-2-ylsulfonyl). Test bioactivity via:
- Enzyme inhibition assays (e.g., COX-2, CYP450 isoforms) to compare IC₅₀ values .
- Molecular docking to analyze binding affinity differences caused by electron-withdrawing/donating substituents .
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
- Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioavailability.
- Phase 2 : Use split-plot designs (e.g., randomized blocks with abiotic/biotic variables) to assess degradation in soil/water systems .
- Phase 3 : Conduct chronic toxicity assays on model organisms (e.g., Daphnia magna) at varying concentrations (0.1–100 ppm) to determine EC₅₀ .
Q. How can contradictions in biological data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Answer :
- Control for experimental variables : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v) and cell lines .
- Validate assay reproducibility : Use a reference inhibitor (e.g., indomethacin for COX-2) in triplicate runs .
- Apply multivariate analysis (e.g., PCA) to identify confounding factors like pH or temperature fluctuations .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Cryo-EM : Resolve binding conformations in enzyme complexes at near-atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
